2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide
Description
2-Chloro-N-cyclohexyl-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a chloro substituent at the 2-position, a methyl group at the 4-position of the benzene ring, and a cyclohexylamine moiety attached to the sulfonamide group. This compound is synthesized via the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine under controlled pH conditions (adjusted using sodium carbonate and HCl), followed by crystallization from methanol . Its crystal structure adopts an L-shaped conformation with a central C–S–N–C torsion angle of 78.0°, and the cyclohexyl ring stabilizes in a chair conformation. Intermolecular N–H⋯O hydrogen bonds form cyclic dimers (R₂²(8) motif), contributing to its solid-state stability .
Properties
Molecular Formula |
C13H18ClNO2S |
|---|---|
Molecular Weight |
287.81 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-7-8-13(12(14)9-10)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |
InChI Key |
JHBVCSARIMGBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of 2-chloro-4-methylbenzenesulfonic acid.
Reduction: Formation of N-cyclohexyl-4-methylbenzenesulfonamide.
Scientific Research Applications
2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity: The cyclohexyl group in the target compound provides steric bulk and conformational rigidity compared to the smaller cyclopentyl analogue . This may influence binding affinity in biological systems or solubility.
Hydrogen Bonding and Crystal Packing :
- The target compound’s N–H⋯O dimerization contrasts with N-benzyl derivatives (), where benzyl substitution likely disrupts hydrogen bonding, reducing crystallinity .
Synthetic Flexibility :
- The target compound’s synthesis uses mild pH adjustments, whereas hydroxyl-sulfonamide analogues () require aggressive reagents like chlorosulfonic acid, reflecting differences in functional group stability .
Structural Analysis Using Crystallography
- The target compound’s L-shaped conformation and chair cyclohexyl ring are distinct from the planar benzamide derivatives (e.g., ) or twisted thioether-containing structures (). These differences impact dipole moments and solubility .
- SHELX software () was critical in resolving such structures, ensuring validation of torsional angles and hydrogen-bonding motifs .
Biological Activity
2-Chloro-N-cyclohexyl-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 287.79 g/mol
The biological activity of sulfonamide compounds often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition leads to a depletion of folate, which is essential for nucleic acid synthesis and ultimately results in bacterial cell death.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| Escherichia coli | 16 |
| Streptococcus pneumoniae | 4 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within the cells.
A notable case study involved the treatment of human breast cancer cells (MCF-7), where exposure to this compound resulted in a significant reduction in cell viability and increased apoptotic markers.
Pharmacokinetics
The pharmacokinetic profile of this compound has been explored in animal models. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.
- Distribution : High tissue distribution, particularly in liver and kidney.
- Metabolism : Primarily metabolized by hepatic enzymes, with several metabolites identified.
- Excretion : Excreted mainly via urine, with a half-life of approximately 3 hours.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to other tested derivatives.
Cancer Cell Line Study
In another study focusing on cancer treatment, researchers treated MCF-7 cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers such as caspase-3 activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
